
1-(4-联苯基)乙醇
描述
1-(4-Biphenylyl)ethanol is an organic compound with the formula C14H14O . It appears as a white crystalline solid . It has good solubility and can be dissolved in ethanol, ether, and ketone solvents . It has a certain stability and is not easy to decompose at room temperature .
Molecular Structure Analysis
The molecular formula of 1-(4-Biphenylyl)ethanol is C14H14O . The molecular weight is 198.260 Da . The structure consists of a biphenyl group attached to an ethanol group .Physical And Chemical Properties Analysis
1-(4-Biphenylyl)ethanol has a density of 1.1±0.1 g/cm³ . Its boiling point is 340.4±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The flash point is 148.6±17.8 °C . The index of refraction is 1.581 .科学研究应用
生物催化生产和优化
1-(4-联苯基)乙醇在生产各种药物中间体中具有重要意义。研究已经集中在使用乳酸杆菌酿造类似化合物的对映纯形式,这个过程使用生物催化剂如Lactobacillus senmaizuke。这个过程涉及优化条件,如pH值、温度和搅拌速度,以实现高转化率和对映过量。这样的过程对于合成抗组胺药物如苯海拉明盐酸盐和洛拉替丁(Kavi, Özdemir, Dertli, & Şahin, 2021)中使用的化合物至关重要。
提取技术
研究已经探索了使用乳化液膜等技术从溶液中提取类似酚醇的方法。这个过程对于橄榄油厂废水中常见物质尤为重要,展示了这种化合物的环境应用(Reis, Freitas, Ferreira, & Carvalho, 2006)。
水解中的对映选择性
研究了对相关化合物进行对映选择性水解,以生产1-(4-联苯基)乙醇的光学纯形式。为此目的使用了巴氏杆菌酶,通过修改反应条件如温度和添加剂来提高对映选择性。这项研究有助于理解制药生产中的不对称合成(Liu, Zheng, Imanaka, & Xu, 2014)。
在受体分化中的作用
自1967年以来的研究表明,对类似于1-(4-联苯基)乙醇的化合物进行结构修饰可以影响交感活性。这样的研究有助于区分β-受体群体,影响我们对心脏、呼吸和血管对各种刺激的反应的理解(Lands, Ludueña, & Buzzo, 1967)。
制药中间体的生物催化制备
已经开发了高效的生物催化方法,用于生产类似于1-(4-联苯基)乙醇的化合物的对映纯形式,这对于制药中间体至关重要。例如,大肠杆菌细胞已被用于将4-(三氟甲基)苯乙酮转化为其相应的醇,产率高且对映过量高,突显了生物催化过程在制药制造中的潜力(Chen, Xia, Liu, & Wang, 2019)。
安全和危害
When handling 1-(4-Biphenylyl)ethanol, it’s recommended to ensure adequate ventilation, use personal protective equipment, and avoid dust formation . It should not be released into the environment . In case of contact with skin or eyes, it’s advised to rinse immediately with plenty of water and seek medical attention .
属性
IUPAC Name |
1-(4-phenylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOISDOCZKZYADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034051 | |
| Record name | 1-([Biphenyl]-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)ethanol | |
CAS RN |
3562-73-0 | |
| Record name | 1-(4-Biphenylyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl(1,1'-biphenyl)-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Biphenylyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([Biphenyl]-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl[1,1'-biphenyl]-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction involving 1-(4-Biphenylyl)ethanol described in the research?
A1: The research focuses on using 1-(4-Biphenylyl)ethanol as a starting material to synthesize substituted 1-(4-Biphenylyl)ethylnitramines. [] This synthesis involves a Mitsunobu reaction where 1-(4-Biphenylyl)ethanol reacts with ethyl N-nitro-carbamate. []
Q2: Why is this research significant?
A2: The synthesized 1-(4-Biphenylyl)ethylnitramines are described as bioisosteres of Profen. [] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. This suggests that the synthesized compounds could potentially have similar therapeutic effects as Profen, which is a non-steroidal anti-inflammatory drug (NSAID). Therefore, this research could lead to the development of new NSAIDs with potentially improved efficacy or safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

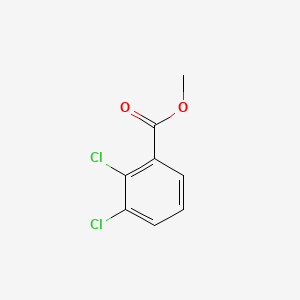
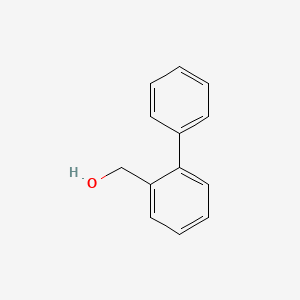
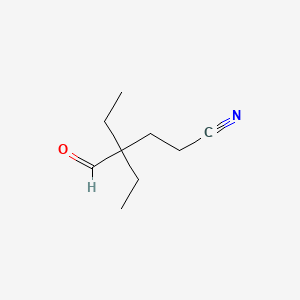
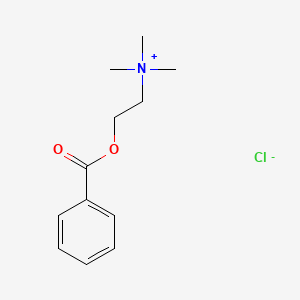
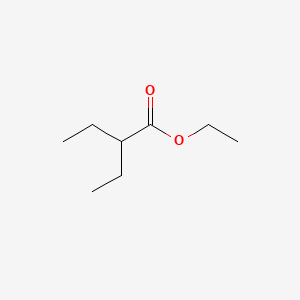
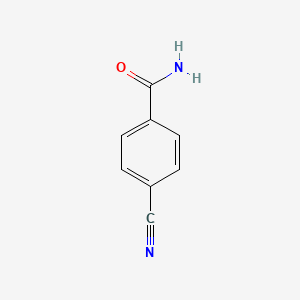

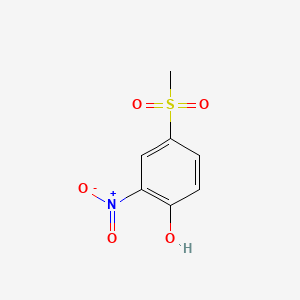
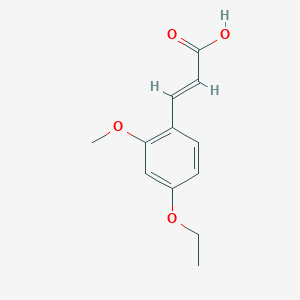
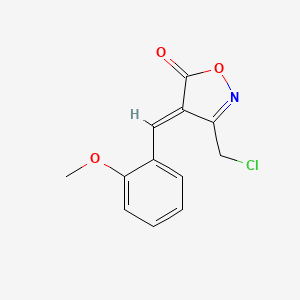

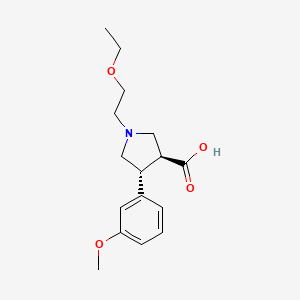
![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)
![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)